A Technical Guide to the Physical and Chemical Properties of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid
A Technical Guide to the Physical and Chemical Properties of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid
Introduction
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science sectors. Its unique trifunctional nature—a boronic acid for cross-coupling, a fluorine atom for modulating electronic and metabolic properties, and a protected amine for further derivatization—makes it a versatile reagent in organic synthesis. This guide provides an in-depth analysis of its core physical properties, handling procedures, and practical applications, grounded in established scientific principles to support researchers in drug development and chemical synthesis.
Compound Identification and Structure
The precise arrangement of functional groups in (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid dictates its reactivity and physical behavior. The carboxybenzyl (Cbz) group provides a stable protecting group for the aniline nitrogen, preventing unwanted side reactions while being removable under specific conditions. The ortho-fluorine atom influences the acidity of the boronic acid and can impart desirable pharmacokinetic properties in a final drug molecule.
IdentifierValue
CAS Number874290-59-2[1][2]
Nomenclature Systematic Name(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid Common SynonymsN-CBZ-4-AMINO-2-FLUOROPHENYLBORONIC ACID[1] 4-{[(benzyloxy)carbonyl]amino}-2-fluorophenylboronic acid[2]
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Core Physicochemical Properties
The physical properties of a reagent are critical for its storage, handling, and use in reactions. This compound is a solid at ambient temperature, which simplifies weighing and dispensing. The table below summarizes its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃BFNO₄ | [1] |
| Molecular Weight | 289.07 g/mol | [1] |
| Appearance | Data not explicitly available; typically a white to off-white solid. | |
| Purity | ≥98% | [1] |
| Solubility | Soluble in organic solvents like methanol, DMF, and dioxane. | [3] |
| Storage Temperature | Room temperature; some suppliers recommend 2-8°C. | [1][4] |
Field Insights:
The stability of this compound at room temperature is advantageous for routine laboratory use.[1] However, as with many boronic acids, long-term storage in a cool, dry environment (2-8°C) is recommended to prevent potential degradation, such as the formation of boroxine anhydrides through dehydration.[4] While boroxine formation is reversible upon exposure to water during reaction workup, it can alter the reagent's stoichiometry if not accounted for.
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound. Based on available safety data, this boronic acid derivative is classified as an irritant.
GHS Hazard Information: [1][4]
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Pictogram: GHS07 (Exclamation Mark)
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Signal Word: Warning
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Hazard Statements:
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust.
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P280: Wear protective gloves/eye protection/face protection.
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Expert Recommendations:
-
Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and nitrile gloves, is mandatory.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[5] Some suppliers recommend refrigerated storage (2-8°C) under a dry atmosphere.[4]
Application in Synthesis: The Suzuki-Miyaura Coupling
The primary application of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl structures, which are prevalent in many drug candidates.
The reaction proceeds through a well-established catalytic cycle involving three key steps:
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Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (Ar-X) bond.
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Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new biaryl product and regenerating the palladium(0) catalyst.
Experimental Protocols
The following protocols are representative methodologies for the validation and application of this reagent.
Protocol 1: Quality Assessment by ¹H and ¹¹B NMR Spectroscopy
Causality: Verifying the identity and purity of the starting material is the most critical step for reproducible results. ¹H NMR confirms the organic structure, while ¹¹B NMR is uniquely suited to observe the boron center, providing information about its chemical environment and potential dehydration to boroxines.[7][8]
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid.
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Dissolution: Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Ensure complete dissolution.
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¹H NMR Acquisition:
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Acquire a standard proton spectrum.
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Expected Resonances: Look for characteristic signals in the aromatic region (for both phenyl rings), a singlet or multiplet for the benzylic CH₂ protons of the Cbz group, and a broad singlet for the B(OH)₂ protons (which may exchange with residual water).
-
-
¹¹B NMR Acquisition:
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Acquire a proton-decoupled ¹¹B NMR spectrum.
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Expected Resonances: A single, relatively broad signal is expected for the trigonal planar boronic acid. The chemical shift can confirm the electronic environment of the boron atom.[9] The presence of a second signal may indicate the formation of the cyclic boroxine anhydride.
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Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
Causality: This protocol provides a robust, self-validating system for utilizing the boronic acid in a productive chemical transformation. The choice of catalyst, ligand, base, and solvent are critical for efficient catalytic turnover.[10] Microwave heating is often employed to reduce reaction times significantly.[11]
Methodology:
-
Reaction Setup: To a microwave-safe vial, add the (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid (1.2 eq.), the desired aryl bromide/iodide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat to a specified temperature (e.g., 100-120°C) for a set time (e.g., 15-45 minutes).
-
Reaction Monitoring: After cooling, spot a small aliquot of the reaction mixture on a TLC plate or analyze by LC-MS to determine if the reaction is complete by observing the disappearance of the limiting starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired biaryl product.
Conclusion
(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid is a valuable and versatile reagent whose physical properties—stability as a solid and predictable reactivity—make it a reliable component in complex synthetic campaigns. A thorough understanding of its properties, combined with rigorous adherence to safety protocols and validated experimental procedures, enables researchers to effectively leverage this building block for the discovery and development of novel chemical entities.
References
-
Chem-Impex. (n.d.). 2-Benzyloxy-4-fluorophenylboronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]
- Combi-Blocks, Inc. (2023). Safety Data Sheet: 4-Fluorophenylboronic acid, neopentyl ester.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hawkins, J. M., et al. (1984). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Analytical Chemistry, 36(1), 122-124.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076.
- Thomas, S., et al. (2012).
-
ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved from [Link]
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105.
- ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Cyano-2-fluorophenylboronic acid.
- PubMed. (2022).
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
- CymitQuimica. (2023).
- PubMed. (2001). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid.
-
Lead Sciences. (n.d.). (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid | 874290-59-2 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 874290-59-2|(4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
